molecular formula C7H7N3O3 B13874866 6-Methyl-5-nitropyridine-2-carboxamide CAS No. 36757-37-6

6-Methyl-5-nitropyridine-2-carboxamide

Cat. No.: B13874866
CAS No.: 36757-37-6
M. Wt: 181.15 g/mol
InChI Key: XSADUISMUXTHPH-UHFFFAOYSA-N
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Description

6-Methyl-5-nitropyridine-2-carboxamide is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a nitro group and a carboxamide group in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-nitropyridine-2-carboxamide typically involves the nitration of methylpyridine derivatives followed by the introduction of the carboxamide group. One common method includes the reaction of 6-methylpyridine with nitric acid to introduce the nitro group at the 5-position. This is followed by the reaction with a suitable amide-forming reagent to introduce the carboxamide group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of sulfuric acid as a catalyst in the nitration step and the use of amide-forming reagents like acyl chlorides or anhydrides in the carboxamide formation step can be employed .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-nitropyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-5-nitropyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5-nitropyridine-2-carboxylic acid
  • 6-Methyl-5-aminopyridine-2-carboxamide
  • 5-Nitropyridine-2-carboxamide
  • 6-Methyl-2-pyridinecarboxamide

Uniqueness

6-Methyl-5-nitropyridine-2-carboxamide is unique due to the presence of both a nitro group and a carboxamide group in the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications. The nitro group provides reactivity towards reduction and substitution reactions, while the carboxamide group offers the potential for hydrogen bonding and enzyme inhibition .

Properties

CAS No.

36757-37-6

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

6-methyl-5-nitropyridine-2-carboxamide

InChI

InChI=1S/C7H7N3O3/c1-4-6(10(12)13)3-2-5(9-4)7(8)11/h2-3H,1H3,(H2,8,11)

InChI Key

XSADUISMUXTHPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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